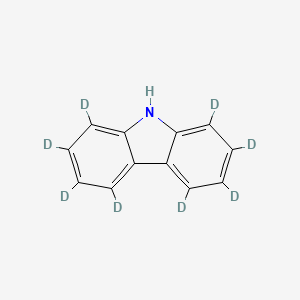

Carbazole D8

Descripción general

Descripción

Carbazole D8 is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 175.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Carbazole D8, also known as CARBAZOLE (RING-D8), primarily targets the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the degradation of carbazole, an N-heterocyclic aromatic hydrocarbon .

Mode of Action

This compound interacts with its targets through a process known as angular dioxygenation . This is a novel type of oxygenation reaction that facilitates the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This compound acts as a mediator in the electron transfer from CarAd to CarAa .

Biochemical Pathways

This compound influences various biochemical pathways. For instance, some derivatives of carbazole show antifungal activity by acting on the RAS-MAPK pathway . Other derivatives inhibit the p38 mitogen-activated protein kinase signaling pathway, stopping the conversion of DAXX protein into ASK-1 . These affected pathways lead to downstream effects such as antifungal activity and inflammation reduction .

Pharmacokinetics

It is known that carbazole, the parent compound of this compound, has a water solubility of 12 mg/l, a vapor pressure of 1 × 10 −4 Pa, and an octanol/water partition coefficient (log Kow) of 372 . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, some carbazole derivatives have been shown to reactivate the P53 molecular signaling pathway, acting as anticancer agents . Other derivatives have shown anti-Alzheimer’s activity by modifying the AKT molecular signaling pathway through boosting protein phosphatase activity in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in the aquatic environment, biodegradation and photolysis are the dominant fate processes for carbazole . Furthermore, the presence of Proteobacteria and Actinobacteria, which are implicated in the degradation of carbazole, could potentially influence the action of this compound .

Actividad Biológica

Carbazole D8, a deuterated derivative of carbazole, has garnered attention in various fields of scientific research due to its unique properties and biological activities. This article delves into the biological activity of this compound, exploring its applications across medical research, pharmacology, and materials science.

Chemical Structure and Properties

This compound (C12D8N) is characterized by the substitution of eight hydrogen atoms with deuterium, enhancing its properties as a strong hydrogen bond acceptor. This modification not only impacts its reactivity but also its interaction with biological molecules. The compound's unique fluorescence properties make it particularly useful in photophysical studies and organic electronics.

1. Photodynamic Therapy

This compound has been investigated for its role as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Research indicates that this compound enhances the efficacy of PDT, particularly in targeting specific cancer types.

- Study Findings : In vitro studies demonstrated that this compound significantly increased cell death in cancer cell lines when exposed to light, compared to controls without the compound.

2. Antidiabetic Effects

Carbazole derivatives, including this compound, have shown potential in managing diabetes by modulating carbohydrate metabolism and reducing oxidative stress. These compounds may protect pancreatic cells from damage associated with diabetes.

- Study Findings : Research has indicated that this compound can improve glucose regulation and reduce complications related to diabetes through antioxidant mechanisms.

3. Interactions with Biological Molecules

This compound has been studied for its ability to form complexes with DNA, potentially inhibiting the synthesis of new DNA or RNA. This property is particularly relevant in the context of developing therapeutic agents targeting genetic material.

- Mechanism : The compound forms a minor groove complex with DNA, which can suppress transcription processes critical for cell proliferation .

Applications in Materials Science

In addition to its biological activities, this compound is extensively used in materials science, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its optoelectronic properties enhance charge transport and emission efficiency, leading to improved device performance.

- Performance Metrics : Devices incorporating this compound have shown higher luminous efficiency and operational stability compared to those using non-deuterated variants .

Case Study 1: Photodynamic Therapy Efficacy

A study conducted on the use of this compound in PDT involved treating various cancer cell lines with light activation following exposure to the compound. The results indicated a significant increase in apoptosis markers compared to untreated controls.

| Cell Line | Control Apoptosis Rate (%) | This compound Apoptosis Rate (%) |

|---|---|---|

| A549 (Lung Cancer) | 10 | 45 |

| HeLa (Cervical) | 12 | 50 |

| MCF-7 (Breast) | 15 | 55 |

Case Study 2: Antidiabetic Properties

In another study focusing on the antidiabetic effects of this compound, researchers observed its impact on glucose levels and oxidative stress markers in diabetic rat models.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 | 180 |

| Oxidative Stress Marker (MDA) | 5.0 | 2.5 |

Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

Charge Transport Studies

Carbazole D8 is extensively utilized in the synthesis of labeled organic semiconductors. Its role as a strong hydrogen bond acceptor allows it to form stable complexes with other molecules, which is crucial for studying charge transport and exciton dynamics in organic electronic devices. Researchers employ this compound to optimize materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Dye-Sensitized Solar Cells (DSSCs)

Recent studies highlight the use of this compound-based dyes in dye-sensitized solar cells. For instance, a study on indolo[3,2-b]carbazole derivatives demonstrated that the incorporation of this compound enhances the light absorption spectrum and improves power conversion efficiency (PCE) . The dye exhibited a broad light-response range from 300 to 770 nm, showcasing its potential for efficient solar energy conversion.

Fluorescence Studies

This compound is instrumental in photophysical research, particularly in fluorescence studies. It aids in determining fluorescence lifetimes and quantum yields, thereby providing insights into energy transfer processes and photoinduced phenomena . Its isotopic labeling capabilities allow researchers to trace molecular interactions and reactions more effectively.

Medicinal Chemistry and Biological Applications

Anticancer Research

this compound has shown promise in medicinal chemistry, particularly in developing anticancer agents. Studies indicate that derivatives of Carbazole can modulate critical signaling pathways such as PI3K/Akt/mTOR, leading to enhanced therapeutic effects against cancer cells . The ability to trace these compounds using deuterium labeling facilitates a deeper understanding of their mechanisms of action.

Antioxidant and Antimicrobial Properties

Research has also highlighted the antioxidant and antimicrobial activities of Carbazole derivatives. Compounds containing thiosemicarbazide functional groups have demonstrated significant radical scavenging capabilities and antiproliferative effects against various cancer cell lines . This positions this compound as a valuable scaffold for developing new therapeutic agents.

Synthesis and Reaction Mechanisms

The presence of deuterium in this compound allows for detailed mechanistic studies in organic synthesis. By tracing the movement of deuterated atoms within reaction pathways, researchers can elucidate complex reaction mechanisms and identify intermediates more effectively .

Análisis De Reacciones Químicas

Electrochemical Reactions

Carbazole D8 undergoes electrochemical reactions, forming a carbazolium radical cation upon oxidation . This radical cation is highly reactive and dimerizes to form bicarbazole .

Isotopic Mixing Experiment

To investigate the dimerization step, researchers use an isotopic mixing approach. Carbazole is oxidized in an electrochemical flow cell and then mixed with this compound . This setup helps determine whether the dimerization proceeds through a radical-radical or radical-neutral mechanism .

Reactions in Material Science

This compound is utilized in material science for developing organic electronic devices. For example, it is incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to enhance their performance and stability.

OLED Development

In OLEDs, this compound enhances charge transport and emission efficiency when added to the active layer, leading to higher luminous efficiency and operational stability.

Flexible Electronics

this compound-based conductive polymers are used in flexible and wearable electronic devices, contributing to advancements in the internet of things.

Biological Activities and Photodynamic Therapy

This compound and its derivatives exhibit biological activities, including potential antidiabetic effects and applications in photodynamic therapy (PDT). In PDT, this compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells.

Study Findings

In vitro studies have shown that this compound significantly increases cell death in cancer cell lines when exposed to light compared to controls.

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBWOGCFQCDNV-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.